RDR03871
Overview
Description
N-[5-Chloro-6-Methyl-2-(Pyridin-2-Yl)pyrimidin-4-Yl]-N’-[6-(Trifluoromethyl)pyridin-2-Yl]ethane-1,2-Diamine is a complex organic compound that belongs to the class of pyridinylpyrimidines These compounds are characterized by the presence of pyridine and pyrimidine rings, which are linked by an ethane-1,2-diamine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-Chloro-6-Methyl-2-(Pyridin-2-Yl)pyrimidin-4-Yl]-N’-[6-(Trifluoromethyl)pyridin-2-Yl]ethane-1,2-Diamine typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyridin-2-Yl Group: This can be achieved through a reaction between 2-aminopyridine and an appropriate halogenated precursor.
Formation of the Pyrimidin-4-Yl Group: This involves the reaction of a suitable pyrimidine derivative with a chlorinating agent to introduce the chloro and methyl groups.
Coupling Reaction: The pyridin-2-yl and pyrimidin-4-yl groups are then coupled using an ethane-1,2-diamine linker under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-[5-Chloro-6-Methyl-2-(Pyridin-2-Yl)pyrimidin-4-Yl]-N’-[6-(Trifluoromethyl)pyridin-2-Yl]ethane-1,2-Diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[5-Chloro-6-Methyl-2-(Pyridin-2-Yl)pyrimidin-4-Yl]-N’-[6-(Trifluoromethyl)pyridin-2-Yl]ethane-1,2-Diamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: It can be used to study the interactions of pyridinylpyrimidines with biological targets, such as enzymes and receptors.
Materials Science: The compound can be incorporated into materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-Chloro-6-Methyl-2-(Pyridin-2-Yl)pyrimidin-4-Yl]-N’-[6-(Trifluoromethyl)pyridin-2-Yl]ethane-1,2-Diamine involves its interaction with molecular targets such as enzymes or receptors. The pyridinyl and pyrimidinyl groups can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-Methyl-N-(2-Phenylethyl)-2-(Pyridin-2-Yl)pyrimidin-4-Amine: This compound shares a similar pyridinylpyrimidine structure but differs in the substituents attached to the pyrimidine ring.
N-(Pyridin-2-Yl)amides: These compounds also contain the pyridinyl group and have been studied for their biological and therapeutic properties.
Uniqueness
N-[5-Chloro-6-Methyl-2-(Pyridin-2-Yl)pyrimidin-4-Yl]-N’-[6-(Trifluoromethyl)pyridin-2-Yl]ethane-1,2-Diamine is unique due to the presence of both chloro and trifluoromethyl groups, which can impart specific electronic and steric properties to the molecule. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
286008-51-3 |
---|---|
Molecular Formula |
C18H16ClF3N6 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
N'-(5-chloro-6-methyl-2-pyridin-2-ylpyrimidin-4-yl)-N-[6-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C18H16ClF3N6/c1-11-15(19)17(28-16(26-11)12-5-2-3-8-23-12)25-10-9-24-14-7-4-6-13(27-14)18(20,21)22/h2-8H,9-10H2,1H3,(H,24,27)(H,25,26,28) |
InChI Key |
BDLJLGRTYOMPEG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=N2)NCCNC3=CC=CC(=N3)C(F)(F)F)Cl |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=N2)NCCNC3=CC=CC(=N3)C(F)(F)F)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RDR03871; RDR-03871; RDR 03871. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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